molecular formula C19H17ClN6O B12481301 N~1~-({2-[(2-chlorobenzyl)oxy]naphthalen-1-yl}methyl)-1H-tetrazole-1,5-diamine

N~1~-({2-[(2-chlorobenzyl)oxy]naphthalen-1-yl}methyl)-1H-tetrazole-1,5-diamine

Cat. No.: B12481301
M. Wt: 380.8 g/mol
InChI Key: OCEKBJYLALNMTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-({2-[(2-CHLOROPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYL)-1,2,3,4-TETRAZOLE-1,5-DIAMINE is a complex organic compound characterized by its unique structure, which includes a naphthalene ring, a chlorophenyl group, and a tetrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-({2-[(2-CHLOROPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYL)-1,2,3,4-TETRAZOLE-1,5-DIAMINE typically involves multiple steps, starting with the preparation of the naphthalene and chlorophenyl intermediates. These intermediates are then subjected to a series of reactions, including methylation, chlorination, and tetrazole formation. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.

Chemical Reactions Analysis

Types of Reactions

N1-({2-[(2-CHLOROPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYL)-1,2,3,4-TETRAZOLE-1,5-DIAMINE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Halogenation and other substitution reactions can occur, often using reagents like halogens or organometallic compounds.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Halogens in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N1-({2-[(2-CHLOROPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYL)-1,2,3,4-TETRAZOLE-1,5-DIAMINE has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N1-({2-[(2-CHLOROPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYL)-1,2,3,4-TETRAZOLE-1,5-DIAMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger a cascade of biochemical events, ultimately leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-({2-[(2-CHLOROPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYL)-1,2,3,4-TETRAZOLE-1,5-DIAMINE is unique due to its combination of a naphthalene ring, chlorophenyl group, and tetrazole moiety. This structural complexity imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H17ClN6O

Molecular Weight

380.8 g/mol

IUPAC Name

1-N-[[2-[(2-chlorophenyl)methoxy]naphthalen-1-yl]methyl]tetrazole-1,5-diamine

InChI

InChI=1S/C19H17ClN6O/c20-17-8-4-2-6-14(17)12-27-18-10-9-13-5-1-3-7-15(13)16(18)11-22-26-19(21)23-24-25-26/h1-10,22H,11-12H2,(H2,21,23,25)

InChI Key

OCEKBJYLALNMTP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2CNN3C(=NN=N3)N)OCC4=CC=CC=C4Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.